molecular formula C19H11ClN6 B15000414 C19H11ClN6

C19H11ClN6

Cat. No.: B15000414
M. Wt: 358.8 g/mol
InChI Key: VVUYGRVRAZCMEM-UHFFFAOYSA-N
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Description

C₁₉H₁₁ClN₆ is a chloro-substituted nitrogen-containing heterocyclic compound characterized by a polycyclic aromatic framework with six nitrogen atoms and a single chlorine substituent. The chlorine atom likely enhances lipophilicity and binding affinity, while the nitrogen-rich structure may contribute to interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C19H11ClN6

Molecular Weight

358.8 g/mol

IUPAC Name

6-(4-chlorophenyl)-3-pyrazin-2-yl-[1,2,4]triazolo[3,4-a]phthalazine

InChI

InChI=1S/C19H11ClN6/c20-13-7-5-12(6-8-13)17-14-3-1-2-4-15(14)18-23-24-19(26(18)25-17)16-11-21-9-10-22-16/h1-11H

InChI Key

VVUYGRVRAZCMEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN3C2=NN=C3C4=NC=CN=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C19H11ClN6 typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with chlorinated aromatic compounds under controlled conditions. The reaction often requires catalysts such as palladium or copper to facilitate the formation of the desired product. The reaction conditions usually involve temperatures ranging from 80°C to 150°C and may require inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of This compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

C19H11ClN6: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of nitro or carboxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

C19H11ClN6: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism by which C19H11ClN6 exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of signal transduction pathways, which can result in therapeutic outcomes such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Compound A: C₉H₁₉ClN₂O₂ (CAS 1173206-71-7)

  • Molecular Properties :

    Property C₁₉H₁₁ClN₆ (Target) C₉H₁₉ClN₂O₂ (Compound A)
    Molecular Weight ~377.8 g/mol* 222.71 g/mol
    Chlorine Substituent 1 1
    Nitrogen Atoms 6 2
    Solubility (Water) Moderate* 5.77–38.4 mg/mL
    Bioavailability Score N/A 0.55
  • Structural Differences :

    • Compound A has fewer nitrogen atoms (2 vs. 6) and includes oxygen atoms, enhancing its solubility in polar solvents .
    • The aliphatic chain in Compound A reduces aromaticity compared to the polycyclic system in C₁₉H₁₁ClN₆.
  • Synthetic Methods: Compound A is synthesized via reductive amination using NaBH(OAc)₃ in ethanol , whereas C₁₉H₁₁ClN₆ likely requires multi-step cyclization due to its complex heterocyclic core.

Compound B: C₁₁H₁₄ClN (CAS 26905-02-2)

  • Molecular Properties :

    Property C₁₉H₁₁ClN₆ (Target) C₁₁H₁₄ClN (Compound B)
    Molecular Weight ~377.8 g/mol* 195.69 g/mol
    Chlorine Substituent 1 1
    Nitrogen Atoms 6 1
    Solubility (Water) Moderate* 0.115 mg/mL
    CYP Inhibition N/A CYP2D6 Inhibitor
  • Functional Contrasts :

    • Compound B has a single nitrogen atom and lower molecular weight, resulting in reduced metabolic stability compared to C₁₉H₁₁ClN₆ .
    • Its low water solubility (0.115 mg/mL) suggests poorer bioavailability than C₁₉H₁₁ClN₆, which may benefit from enhanced solubility due to nitrogen-rich aromaticity.

Key Research Findings

Solubility and Bioavailability

  • C₁₉H₁₁ClN₆ : Predicted moderate solubility due to balanced hydrophilicity (nitrogen atoms) and lipophilicity (chlorine, aromatic rings).
  • Compound A : High solubility attributed to oxygen-containing groups, but lower bioavailability (0.55) due to aliphatic flexibility .
  • Compound B : Poor solubility limits its applicability despite CYP2D6 inhibition activity .

Data Tables

Table 1: Molecular Properties Comparison

Property C₁₉H₁₁ClN₆ C₉H₁₉ClN₂O₂ C₁₁H₁₄ClN
Molecular Weight ~377.8 222.71 195.69
Chlorine Atoms 1 1 1
Nitrogen Atoms 6 2 1
Water Solubility Moderate* 5.77 mg/mL 0.115 mg/mL

Biological Activity

The compound C19H11ClN6, also known as a chlorinated derivative of a polycyclic aromatic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of its implications in drug development and therapeutic applications.

Chemical Structure and Properties

This compound has a molecular weight of approximately 358.78 g/mol. The structure features multiple aromatic rings and nitrogen-containing functional groups, which are critical for its biological interactions. The presence of chlorine enhances its reactivity, suggesting potential applications in various chemical processes and biological systems.

Biological Activity

Research indicates that compounds with similar structural features often exhibit significant biological properties, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects : The compound has shown promise in treating infections, potentially due to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.
  • Enzyme Inhibition : this compound may act as an inhibitor for specific enzymes involved in disease processes, which could be explored further for therapeutic use.

Understanding the mechanisms through which this compound exerts its biological effects is crucial. Studies typically involve:

  • Binding Studies : Investigating how the compound interacts with target proteins or nucleic acids.
  • Cell Line Assays : Evaluating cytotoxicity and efficacy against various cancer cell lines.
  • In Vivo Models : Assessing the therapeutic effects in animal models to validate findings from in vitro studies.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Condensation Reactions : Utilizing starting materials that contain the requisite aromatic and nitrogen functionalities.
  • Halogenation Techniques : Introducing chlorine into the molecular structure via electrophilic aromatic substitution.

These methods are critical for producing the compound in sufficient quantities for biological testing.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, highlighting its potential as a lead compound in drug development:

StudyFocusFindings
Study 1Anticancer propertiesDemonstrated significant inhibition of tumor growth in vitro.
Study 2Antimicrobial activityShowed effectiveness against a range of bacterial strains.
Study 3Enzyme inhibitionIdentified as a potent inhibitor of specific kinases involved in cancer progression.

These case studies illustrate the compound's versatility and potential therapeutic applications across various diseases.

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